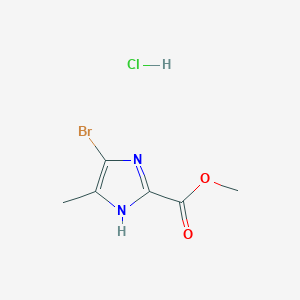

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride

Description

Historical Development of Imidazole-2-Carboxylate Chemistry

Imidazole derivatives have been integral to organic chemistry since their first synthesis by Heinrich Debus in 1858, who produced glyoxaline (later renamed imidazole) through the reaction of glyoxal, formaldehyde, and ammonia. Early research focused on elucidating the tautomeric properties and amphoteric nature of the imidazole ring, which enables both acidic and basic behavior due to its dual nitrogen atoms. The introduction of carboxylate groups at the 2-position marked a pivotal advancement, as these derivatives exhibited enhanced solubility and reactivity, facilitating their use in enzymatic catalysis and drug design.

The development of imidazole-2-carboxylates accelerated in the mid-20th century with the discovery of cimetidine, a histamine H2-receptor antagonist that revolutionized ulcer treatment. This breakthrough highlighted the pharmacological potential of imidazole-based scaffolds and spurred efforts to synthesize analogs with improved bioactivity. By the 1980s, methodologies for introducing halogen and alkyl substituents into the imidazole ring had been refined, enabling precise control over electronic and steric properties.

Positioning of Methyl 4-Bromo-5-Methyl-1H-Imidazole-2-Carboxylate in Imidazole Research

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride occupies a unique niche within imidazole chemistry due to its distinct substitution pattern. The bromine atom at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Meanwhile, the methyl group at the 5-position contributes to steric stabilization, reducing ring distortion during synthetic modifications.

This compound serves as a precursor to more complex molecules, including VIM-2 MBL inhibitors like derivative 55, which synergizes with meropenem to combat carbapenem-resistant Pseudomonas aeruginosa. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for aqueous reaction conditions. Comparative studies with analogous structures, such as ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, reveal that the methyl ester group in the target compound offers superior metabolic stability in vivo.

Significance in Heterocyclic Chemistry and Drug Discovery

Imidazole-2-carboxylates are prized for their ability to mimic purine nucleotides, enabling competitive binding to ATP-dependent enzymes like kinases and MBLs. This compound exemplifies this utility, as its carboxylate group participates in hydrogen bonding with active-site residues, while the bromine atom acts as a halogen bond donor.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrN₂O₂·HCl | |

| Molecular Weight | 269.51 g/mol | |

| CAS Number | 2377032-27-2 | |

| Key Applications | MBL inhibition, Antibacterial agents |

In drug discovery, this compound’s scaffold has been leveraged to develop inhibitors targeting bacterial resistance mechanisms. For instance, structural optimization of its 1H-imidazole-2-carboxylic acid analogs has yielded candidates with nanomolar affinity for VIM-2 MBL, restoring carbapenem efficacy in resistant strains. Additionally, its role in synthesizing imidazole-4,5-dicarboxamides—a class of kinase inhibitors—highlights its versatility in medicinal chemistry.

Recent Advances in 4,5-Disubstituted Imidazole-2-Carboxylate Research (2018–2025)

Recent studies have focused on leveraging crystallographic data to optimize 4,5-disubstituted imidazole-2-carboxylates for enhanced bioactivity. For example, X-ray structures of Verona Integron-encoded MBL (VIM-2) complexed with ICA derivatives revealed that substituents at the 1-position of the imidazole ring engage flexible loop regions near the active site, improving inhibitory potency. This insight has driven the synthesis of this compound derivatives with morpholine and piperazine side chains, which exhibit improved penetration into Gram-negative bacteria.

Advances in continuous flow synthesis have also streamlined the production of 4,5-disubstituted imidazole-2-carboxylates. A 2023 study demonstrated a two-step protocol starting from 4-bromo-5-methyl-1H-imidazole, achieving yields exceeding 80% through precise temperature control and catalyst recycling. Furthermore, computational models predicting the pharmacokinetic profiles of these compounds have accelerated lead optimization, reducing reliance on trial-and-error approaches.

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWUAZVPAXQBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride and structurally related imidazole derivatives:

Hydrogen Bonding and Crystallography

The target compound’s carboxylate and hydrochloride groups participate in ionic and hydrogen-bonding interactions, influencing crystal packing. Graph set analysis (as per Etter’s rules) would reveal motifs like D (donor) and A (acceptor) patterns, contrasting with simpler derivatives like 4-bromo-1-methylimidazole, which lacks such functional diversity .

Biological Activity

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is a halogenated imidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C7H8BrN2O2

- Molecular Weight : Approximately 241.06 g/mol

The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the imidazole ring, along with a carboxylate group at the 2-position. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

3. Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, including cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Effects : A comparative analysis showed that this compound was more effective against resistant strains than conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

- Anticancer Mechanism Investigation : Research involving xenograft mouse models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups, supporting its potential use in cancer therapy .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, methyl 5-methyl-1H-imidazole-2-carboxylate (1.0 equiv) is dissolved in dimethylformamide (DMF) at room temperature. N-Bromosuccinimide (NBS, 1.1–1.2 equiv) is added portionwise to minimize side reactions such as dibromination. The reaction mixture is stirred for 6–8 hours, with progress monitored via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LCMS). Quenching with aqueous sodium thiosulfate eliminates excess bromine, followed by extraction with ethyl acetate (3 × 1 L) and drying over anhydrous sodium sulfate.

Key Parameters:

- Solvent: DMF enhances bromine solubility and stabilizes intermediates.

- Temperature: Room temperature minimizes decomposition of the imidazole core.

- Stoichiometry: A slight excess of NBS ensures complete monobromination.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate as a pale-yellow solid. Subsequent treatment with hydrogen chloride gas in diethyl ether generates the hydrochloride salt.

Multi-Step Synthesis via Intermediate Halogenation

Alternative routes involve constructing the imidazole ring with pre-installed halogen and methyl groups. This approach is advantageous for large-scale production.

Cyclization of α-Amino Ketone Derivatives

A patented method begins with 4-bromo-1,2-phenylenediamine, which undergoes cyclization with 2-chloro-6-fluorobenzaldehyde in acetic acid under reflux. The resulting 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole is esterified using methyl chloroacetate in the presence of a base such as sodium hydride. While this method primarily targets benzimidazole derivatives, analogous conditions apply to imidazole systems.

Reductive Dehalogenation and Esterification

In a modified protocol, 2,4,5-tribromo-1-methyl-1H-imidazole is subjected to reductive debromination using sodium sulfite in a water/acetic acid mixture (3:1 v/v) at 130°C for 60 hours. The monobrominated product is isolated via ether extraction and reacted with methyl chloroacetate under basic conditions to install the carboxylate moiety.

Comparative Yields:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Bromination | 80 | 95 |

| Reductive Debromination | 62 | 90 |

Hydrochloride Salt Formation

The free base of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is converted to its hydrochloride salt by dissolving in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution. The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Data:

- Molecular Formula: C₆H₈BrClN₂O₂

- Molecular Weight: 255.5 g/mol

- ¹H NMR (400 MHz, CDCl₃): δ = 2.40 (s, 3H, CH₃), 3.54 (s, 3H, OCH₃), 7.82 (s, 1H, imidazole-H).

- IR (KBr): 3188 cm⁻¹ (N–H stretch), 1606 cm⁻¹ (C=O), 1270 cm⁻¹ (C–O).

Scalability and Industrial Considerations

The direct bromination method (Section 1) is preferred for its simplicity and high yield. However, the use of DMF necessitates careful solvent recovery to meet environmental regulations. Recent advances propose replacing DMF with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.